molecular formula C21H46ClN B087137 1-Octadecanaminium, N,N,N-trimethyl-, chloride CAS No. 112-03-8

1-Octadecanaminium, N,N,N-trimethyl-, chloride

Cat. No.: B087137
CAS No.: 112-03-8
M. Wt: 348 g/mol
InChI Key: VBIIFPGSPJYLRR-UHFFFAOYSA-M
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Description

Chemical Name: 1-Octadecanaminium, N,N,N-trimethyl-, chloride Synonyms: Steartrimonium chloride, Octadecyl trimethyl ammonium chloride (OTAC), Trimethylstearylammonium chloride . CAS No.: 112-03-8 Molecular Formula: C21H46ClN Molecular Weight: 348.05 g/mol .

Mechanism of Action

Trimethylstearylammonium chloride, also known as Octadecyltrimethylammonium chloride, Trimethyloctadecylammonium chloride, N,N,N-Trimethyloctadecan-1-aminium chloride, 1-Octadecanaminium, N,N,N-trimethyl-, chloride, or Stac, is a versatile quaternary ammonium compound with extensive applications in both research and industry .

Target of Action

Trimethylstearylammonium chloride primarily targets the surface of various materials, acting as a surfactant . It modifies the surface properties of these materials, enabling them to interact differently with their environment .

Mode of Action

As a surfactant, Trimethylstearylammonium chloride reduces surface tension, thereby enhancing the spreading and wetting properties of liquids . It also acts as an emulsifier, facilitating the mixing of substances that are usually immiscible .

Pharmacokinetics

As a surfactant, it is known to enhance the solubility of other compounds, potentially influencing their bioavailability .

Result of Action

Trimethylstearylammonium chloride’s action results in improved emulsification, dispersion, and surface tension reduction . This can lead to enhanced performance of products like hair conditioners, fabric softeners, asphalt emulsifiers, and more .

Action Environment

Environmental factors such as temperature and pH can influence the efficacy and stability of Trimethylstearylammonium chloride. For instance, its solubility in water is temperature-dependent . Furthermore, its effectiveness as a surfactant may be influenced by the pH of the solution .

Biochemical Analysis

Biochemical Properties

Trimethylstearylammonium chloride is known for its excellent biocompatibility and stability . It shows good dispersibility in vivo and is soluble in water at 20℃ . It is known to interact with various biomolecules, particularly proteins, due to its surfactant properties

Cellular Effects

The cellular effects of Trimethylstearylammonium chloride are primarily related to its role as a surfactant. It can influence cell function by altering the properties of cellular membranes, potentially impacting cell signaling pathways and cellular metabolism . Detailed studies on its specific effects on various types of cells and cellular processes are currently lacking.

Molecular Mechanism

The molecular mechanism of action of Trimethylstearylammonium chloride is largely based on its ability to act as a surfactant. It can interact with biomolecules, particularly lipids in cellular membranes, and alter their properties This can lead to changes in cell signaling, enzyme activity, and gene expression

Temporal Effects in Laboratory Settings

It is known to have good chemical stability .

Biological Activity

1-Octadecanaminium, N,N,N-trimethyl-, chloride, commonly known as cetyltrimethylammonium chloride (CTAC), is a quaternary ammonium compound that exhibits significant biological activity due to its unique chemical structure. This article explores its biological properties, mechanisms of action, applications, and safety considerations based on diverse research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Chemical Formula : C21H46ClN
  • Molecular Weight : 368.08 g/mol
  • CAS Number : 112-03-8
  • Appearance : White or off-white powder, odorless
  • Solubility : Highly soluble in polar solvents (e.g., methanol, N,N-dimethylformamide) but insoluble in non-polar solvents like hexane.

The biological activity of CTAC is largely attributed to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments. The primary mechanisms include:

  • Surfactant Activity : CTAC acts as a cationic surfactant that reduces surface tension in aqueous solutions, facilitating the solubilization of hydrophobic compounds. This property is crucial in various applications such as drug delivery and formulation of cosmetic products.
  • Antimicrobial Properties : CTAC exhibits significant antimicrobial activity against a range of microorganisms. Its effectiveness can be influenced by factors such as concentration and the presence of other surfactants or organic solvents .

Applications

CTAC is utilized across various fields due to its biological activity:

  • Cosmetics and Personal Care : Commonly used as a conditioning agent in hair care products due to its ability to reduce static and enhance texture .
  • Pharmaceuticals : Employed as an excipient in drug formulations to improve solubility and bioavailability of poorly soluble drugs .
  • Agriculture : Used as a biocide for controlling microbial growth in agricultural settings .

Safety and Toxicological Data

The safety profile of CTAC has been assessed in various studies:

  • Acute Toxicity : Studies indicate that CTAC can be irritating to skin and eyes. Acute oral toxicity tests in rats revealed varying degrees of lethality depending on dosage, with symptoms including ataxia and respiratory distress observed at higher dosages (2000 mg/kg) .
  • Chronic Effects : Long-term exposure data is limited; however, available studies do not classify CTAC as a carcinogen or mutagen .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameChemical FormulaUnique Characteristics
1-Hexadecanaminium, N,N,N-trimethyl-, chlorideC19H42ClNShorter alkyl chain; less hydrophobic than octadecyl variant
1-Dodecanaminium, N,N,N-trimethyl-, chlorideC15H34ClNIntermediate chain length; used in personal care products
Benzyltrimethylammonium chlorideC10H16ClNAromatic structure; primarily used as a phase transfer catalyst

The primary distinction of CTAC lies in its long hydrophobic alkyl chain, which enhances its surfactant properties compared to shorter-chain analogs, making it particularly effective for applications requiring strong surface activity and emulsification capabilities.

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of CTAC against various bacterial strains. Results showed that CTAC effectively inhibited the growth of Gram-positive and Gram-negative bacteria at concentrations as low as 0.1% .
  • Cosmetic Application Testing : In a clinical trial assessing the safety of CTAC in hair conditioners, no significant adverse effects were reported among participants after prolonged use .
  • Environmental Impact Assessment : Research on the biodegradability of CTAC indicated that while it is effective as a biocide, its persistence in aquatic environments raises concerns about potential ecological impacts .

Scientific Research Applications

Surfactant Applications

As a cationic surfactant , 1-octadecanaminium, N,N,N-trimethyl-, chloride is extensively used in personal care products and detergents. Its ability to lower the surface tension of water allows it to form micelles, which can encapsulate hydrophobic molecules. This property is particularly useful in formulations like shampoos and conditioners, where it acts as an emulsifying agent to improve product stability and performance.

Table 1: Surfactant Properties of this compound

PropertyValue
Chemical FormulaC₁₉H₄₂ClN
SolubilityHighly soluble in polar solvents (e.g., water, methanol)
FormWhite or off-white powder
Micelle FormationYes

Biocidal Applications

The compound also serves as a biocide , exhibiting antimicrobial properties that make it effective against various bacteria and fungi. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis. This application is critical in formulations designed for skin antiseptics and disinfectants .

Case Study: Antimicrobial Efficacy
Research has demonstrated that formulations containing this compound can significantly reduce microbial load on surfaces and skin, thereby preventing infections. In one study, a topical antiseptic containing this compound showed a marked reduction in bacterial counts within minutes of application .

Phase Transfer Catalyst

Due to its amphiphilic nature, the compound acts as a phase transfer catalyst , facilitating the transfer of reactants between immiscible phases (e.g., water and organic solvents). This property is particularly beneficial in organic synthesis and extraction processes where efficient mass transfer is essential.

Cosmetic Applications

In the cosmetics industry, this compound functions as an antistatic agent and hair-conditioning agent. It helps in reducing static electricity in hair products while providing conditioning benefits that enhance the texture and manageability of hair .

Table 2: Cosmetic Functions of this compound

FunctionDescription
Antistatic AgentReduces static electricity
Hair Conditioning AgentImproves texture and manageability
Emulsifying AgentStabilizes formulations

Environmental Impact and Safety

While this compound has numerous beneficial applications, its safety profile must be considered. Studies indicate potential irritancy to skin and eyes upon exposure, necessitating careful handling and formulation considerations . Regulatory assessments have classified it under specific safety guidelines due to its biocidal properties.

Table 3: Safety Assessment Data

ParameterValue
LD50 (rat)1550 mg/kg (female)
Irritation PotentialSkin and eye irritant

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-octadecanaminium, N,N,N-trimethyl-, chloride, and how can purity be validated?

  • Synthesis : The compound is typically synthesized via quaternization of stearyl dimethylamine with methyl chloride in a solvent like ethanol or isopropanol under controlled temperature (60–80°C) .
  • Purity Validation : Use nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity (e.g., δ ~3.3 ppm for N-methyl groups) and potentiometric titration with sodium tetraphenylborate to quantify active quaternary ammonium content .

Q. How can researchers determine the critical micelle concentration (CMC) of this cationic surfactant?

  • Method : Measure surface tension using a tensiometer (e.g., Du Noüy ring method) across a concentration gradient. Plot surface tension vs. log concentration; the CMC is the inflection point. Alternatively, conduct dye solubilization assays with hydrophobic dyes like Sudan III .

Q. What experimental protocols ensure safe handling and storage of this compound in laboratory settings?

  • Handling : Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid inhalation of dust by working in a fume hood .
  • Storage : Store in airtight containers at room temperature, away from strong oxidizers. Monitor for hygroscopicity, as moisture can degrade the compound .

Advanced Research Questions

Q. How does this compound interact with clay minerals (e.g., hectorite) in nanocomposite synthesis?

  • Experimental Design :

  • Prepare a dispersion of hectorite in water and gradually add the surfactant. Monitor intercalation via X-ray diffraction (XRD) to observe shifts in basal spacing .
  • Use thermogravimetric analysis (TGA) to quantify surfactant loading and transmission electron microscopy (TEM) to assess nanolayer dispersion .

Q. What analytical techniques resolve contradictions in reported toxicity data for this compound?

  • Approach :

  • Compare cytotoxicity assays (e.g., MTT assay on mammalian cell lines) under standardized conditions (pH, exposure time).
  • Use high-performance liquid chromatography (HPLC) to verify compound stability during testing and rule out degradation products .

Q. How can researchers optimize its use as a phase-transfer catalyst in biphasic reactions?

  • Methodology :

  • Screen solvent pairs (e.g., water/chloroform) and surfactant concentrations to maximize interfacial activity.
  • Monitor reaction kinetics via gas chromatography (GC) or UV-Vis spectroscopy. Correlate efficiency with dynamic light scattering (DLS) data on micelle size .

Comparison with Similar Compounds

Key Properties:

  • Physical State : White to off-white powder or liquid.
  • Solubility: Soluble in water, ethanol, and methanol .
  • Applications: Cationic surfactant in cosmetics (conditioners, hair treatments) for antistatic and emulsifying properties . Biomedical uses: Stabilizing agents in nanoparticle coatings (e.g., cationic gold nanoparticles) . Industrial uses: Clay inhibition, disinfectants, and fabric softeners .

Comparison with Similar Quaternary Ammonium Compounds

Structural and Functional Differences

Quaternary ammonium compounds (QACs) vary in alkyl chain length, substituents, and functional groups, which influence their physicochemical properties and applications. Below is a comparative analysis:

Table 1: Key Properties of Selected QACs

Compound Name (CAS No.) Alkyl Chain Length Molecular Formula Solubility Key Applications
1-Octadecanaminium, N,N,N-trimethyl-, chloride (112-03-8) C18 C21H46ClN Water, ethanol Cosmetics, clay inhibitors
N-Propyl-N,N,N-trimethyl ammonium chloride (Not specified) C3 C6H16ClN Water Clay swelling prevention (3–5% optimal dosage)
Octyl Decyldimethyl Ammonium Chloride (32426-11-2) C8 + C10 C20H44ClN Water Broad-spectrum antimicrobial agent
Distearyldimonium chloride (107-64-2) 2×C18 C38H80ClN Insoluble in water Fabric softeners, cosmetics
1-Dodecanaminium, N,N,N-trimethyl-, chloride (Not specified) C12 C15H34ClN Water Detergents, disinfectants

(a) Clay Inhibition :

  • This compound : Effective at low concentrations (1–3%) due to strong adsorption on clay surfaces via its long alkyl chain .
  • N-Propyl-N,N,N-trimethyl ammonium chloride : Superior swelling prevention at 3–5% dosage, attributed to its compact structure and high charge density .

(c) Cosmetic Formulations :

  • This compound : Preferred in conditioners for its softening and antistatic effects .
  • Distearyldimonium chloride : Used in high-end hair products for prolonged conditioning but requires co-solvents due to low water solubility .

Properties

IUPAC Name

trimethyl(octadecyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H46N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2,3)4;/h5-21H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBIIFPGSPJYLRR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H46ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

15461-40-2 (Parent)
Record name Quaternium-10
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DSSTOX Substance ID

DTXSID1026902
Record name N,N,N-Trimethyloctadecan-1-aminium chloride
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Molecular Weight

348.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid; Pellets or Large Crystals
Record name 1-Octadecanaminium, N,N,N-trimethyl-, chloride (1:1)
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CAS No.

112-03-8
Record name Stearyltrimethylammonium chloride
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URL https://commonchemistry.cas.org/detail?cas_rn=112-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Quaternium-10
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Octadecanaminium, N,N,N-trimethyl-, chloride (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N,N-Trimethyloctadecan-1-aminium chloride
Source EPA DSSTox
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Record name Trimethyloctadecylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.572
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIMETHYL OCTADECYL AMMONIUM CHLORIDE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

1-Octadecanaminium, N,N,N-trimethyl-, chloride
1-Octadecanaminium, N,N,N-trimethyl-, chloride
1-Octadecanaminium, N,N,N-trimethyl-, chloride
1-Octadecanaminium, N,N,N-trimethyl-, chloride
1-Octadecanaminium, N,N,N-trimethyl-, chloride

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